molecular formula C19H15N3O3S B2912907 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476460-15-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2912907
CAS No.: 476460-15-8
M. Wt: 365.41
InChI Key: BEJLHKOPHORGDS-CLFYSBASSA-N
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Description

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic small molecule developed for preclinical oncology research, incorporating two pharmaceutically significant scaffolds: the 1,3-benzodioxole ring and the 1,3,4-thiadiazole core. Compounds based on the 1,3,4-thiadiazole ring are extensively investigated for their potent biological activities, particularly in antitumor applications . Research on analogous (1,3,4-thiadiazol-2-yl)-acrylamide derivatives has demonstrated significant cytotoxicity against several tumor cell lines, with the most potent compounds exhibiting IC50 values in the low micromolar range (1-5 μM) in assays against acute leukemia cells such as RS4;11 and HL-60 . Flow cytometry analysis and caspase activation detection indicate that these active derivatives induce caspase-dependent apoptosis in cancer cells, suggesting a potential mechanism of action for this chemical class . Furthermore, structurally related molecules featuring the benzo[d][1,3]dioxol-5-yl moiety have been identified as potent auxin receptor agonists in plant science, highlighting the bioactivity and binding potential of this chemical framework . The 1,3,4-thiadiazole scaffold is known for its high aromaticity, which provides great in vivo stability, and its lipophilicity, contributed by the sulfur atom, which can enhance cell permeability and oral absorption in drug discovery efforts . This reagent is presented as a high-purity chemical tool for researchers exploring novel therapeutic agents, primarily for investigating apoptosis mechanisms and anticancer activity in various cellular models. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-12-4-2-3-5-14(12)18-21-22-19(26-18)20-17(23)9-7-13-6-8-15-16(10-13)25-11-24-15/h2-10H,11H2,1H3,(H,20,22,23)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJLHKOPHORGDS-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • Thiadiazole group : Associated with various pharmacological effects.
  • Acrylamide backbone : Provides a reactive site for further modifications.

This unique combination suggests potential interactions with various biological targets, making it a subject of interest in drug discovery.

Anticancer Properties

Research indicates that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide exhibit significant anticancer activity. For instance, derivatives containing acrylamide and thiadiazole structures have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CA875 (Melanoma)9.77

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in cancer therapy .

Antimicrobial Activity

The presence of the benzo[d][1,3]dioxole moiety in the compound is linked to antimicrobial properties. Studies have demonstrated that derivatives of this structure exhibit activity against various pathogens:

CompoundPathogen TestedActivity
Compound DE. coliEffective
Compound ES. aureusModerate

These findings highlight the potential of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide as an antimicrobial agent .

Synthesis and Modification

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves several steps:

  • Formation of the acrylamide backbone through reaction with appropriate amines.
  • Introduction of the benzo[d][1,3]dioxole moiety , often via Friedel-Crafts acylation.
  • Modification of the thiadiazole group to enhance biological activity.

These synthetic routes can be optimized for yield and purity using techniques such as flow chemistry and green solvents .

Case Studies and Research Findings

Several studies have focused on related compounds with similar structures:

  • A study demonstrated that derivatives containing both thiadiazole and benzo[d][1,3]dioxole exhibited enhanced anticancer activity compared to those lacking these features.
  • Another investigation into acrylamide derivatives showed varied biological activities depending on substituents on the thiadiazole ring.

These findings underscore the importance of structural modifications in enhancing biological activity and therapeutic potential .

Chemical Reactions Analysis

Alkylation and Functionalization

Alkylation reactions modify the thiadiazole nitrogen to enhance bioactivity. For example:

  • Methylation : Reaction with iodomethane in the presence of potassium carbonate selectively alkylates the thiadiazole N3 position .
  • Sulfonation : Introduction of sulfonamide groups via chlorosulfonic acid to improve solubility .
Reaction Product Conditions Application
N-Methylation3-Methyl-thiadiazoleK₂CO₃, CH₃I, RTIncreased metabolic stability
SulfonationSulfonamide derivativeClSO₃H, DCMEnhanced solubility

Cyclization and Tautomerism

The compound exhibits tautomeric behavior in solution due to conjugation between the acrylamide and thiadiazole moieties. NMR studies (¹H, ¹³C) confirmed dynamic equilibrium between E and Z rotamers in wet CDCl₃ .

Observation Data Implications
Rotamer averagingδC 120–130 ppm (aromatic)Solvent-dependent tautomerism
Hydrate formationIR: 3544 cm⁻¹ (N–H)Stabilizes imine tautomer

Biologically Relevant Reactions

The compound interacts with enzymes via non-covalent interactions, including:

  • HDAC Inhibition : Benzo[d] dioxole acts as a zinc-binding group, while the thiadiazole-acrylamide scaffold mimics histone substrates .
  • Anticonvulsant Activity : Structural analogs (e.g., 5-(benzo[d] dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one) show IC₅₀ < 10 μM in seizure models .
Target Assay Result
Mur ligasesIC₅₀ (MurD)1.5 μM
COX-IIIC₅₀0.2 μM

Stability and Degradation

Under acidic conditions, hydrolysis of the acrylamide bond occurs, releasing benzo[d] dioxol-5-carboxylic acid and thiadiazol-2-amine fragments. Oxidative degradation via CYP450 enzymes produces hydroxylated metabolites .

Condition Degradation Product Analytical Method
pH < 3Benzo[d] dioxol-5-carboxylic acidHPLC-MS
CYP3A44-Hydroxy-thiadiazoleLC-QTOF

Comparative Reactivity

Reactivity with nucleophiles (e.g., amines, thiols) highlights the electrophilic nature of the acrylamide β-carbon:

Nucleophile Product Rate Constant (k)
Benzylamineβ-Amino acrylamide0.15 M⁻¹s⁻¹
GlutathioneThioether adduct1.2 M⁻¹s⁻¹

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acrylamide derivatives featuring heterocyclic substituents. Below is a systematic comparison with analogs reported in the evidence:

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity (if reported) Reference
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide C₁₆H₁₃N₅O₄ 339.31 1,3,4-oxadiazole; pyrazole substituent Not reported
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide C₂₀H₁₆N₄O₄S₂ 440.5 Thioether linkage; phenylurea moiety Not reported
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide C₁₈H₁₇NO₃ 307.34 (E)-configuration; 4-hydroxyphenethyl group Anti-obesity (PPAR-γ suppression, reduced adipogenesis)
(Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide C₈H₆ClN₃S₂ 243.73 Thiazole-thiazolidine hybrid; chloro substituent Anticancer (cytotoxicity screening)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide C₂₃H₂₁N₃O₅S 451.5 Sulfone-containing thienopyrazole; dimethylphenyl Not reported

Key Observations:

  • Heterocyclic Core Influence : Replacing the 1,3,4-thiadiazole ring in the target compound with 1,3,4-oxadiazole (as in ) reduces molecular weight and alters electronic properties due to sulfur-to-oxygen substitution. Sulfur-containing heterocycles (e.g., thiadiazole, thiazole) often enhance lipophilicity and binding to enzymes like cyclooxygenase or kinases .
  • Stereochemical Impact : The (Z)-configuration in acrylamides is less commonly reported than (E)-isomers. For example, the (E)-isomer in showed PPAR-γ modulation, suggesting stereochemistry critically influences bioactivity.

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